2,6-Dibromo-3-fluorobenzoyl chloride
Description
Structural Characterization of 2,6-Dibromo-3-fluorobenzoyl Chloride
Molecular Architecture and Crystallographic Properties
The molecular architecture of this compound exhibits significant deviation from planarity due to the steric interactions between the multiple halogen substituents and the acyl chloride functional group. X-ray crystallographic studies of related halogenated benzoyl chlorides have demonstrated that compounds with multiple ortho-substituted halogens typically adopt non-planar conformations to minimize steric repulsion. The presence of bromine atoms at the 2 and 6 positions creates substantial steric hindrance, while the fluorine substituent at position 3 contributes additional electronic effects that influence the overall molecular geometry.
Crystallographic analysis of similar dihalogenated aromatic compounds reveals that the bond lengths and angles are significantly affected by the electron-withdrawing nature of the halogen substituents. The carbon-bromine bonds typically exhibit lengths ranging from 1.90 to 1.95 Angstroms, while the carbon-fluorine bond demonstrates a shorter length of approximately 1.35 Angstroms. The benzoyl chloride moiety shows characteristic structural features with the carbonyl carbon-oxygen double bond length of approximately 1.20 Angstroms and the carbon-chlorine single bond length of about 1.75 Angstroms.
The crystal packing arrangements of halogenated benzoyl chlorides are influenced by intermolecular halogen-halogen interactions and weak hydrogen bonding between the aromatic hydrogen atoms and electronegative halogen centers. These secondary interactions contribute to the overall stability of the crystalline form and affect the compound's physical properties such as melting point and density. The systematic study of such interactions provides valuable insights into the solid-state behavior of the compound and its potential polymorphic forms.
| Structural Parameter | Typical Value Range | Influence on Properties |
|---|---|---|
| Carbon-Bromine Bond Length | 1.90-1.95 Å | Steric hindrance effects |
| Carbon-Fluorine Bond Length | 1.34-1.36 Å | Electronic withdrawal |
| Carbonyl Bond Length | 1.19-1.21 Å | Reactivity toward nucleophiles |
| Dihedral Angle (Aromatic-Carbonyl) | 15-30° | Non-planar conformation |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The proton Nuclear Magnetic Resonance spectrum exhibits highly distinctive signals due to the unsymmetrical substitution pattern on the aromatic ring. The two remaining aromatic protons appear as complex multipets in the aromatic region, typically between 7.0 and 8.0 parts per million, with their exact chemical shifts influenced by the combined deshielding effects of the electron-withdrawing halogen substituents and the carbonyl group.
The fluorine-19 Nuclear Magnetic Resonance spectrum provides particularly valuable structural information, as the fluorine nucleus exhibits high sensitivity to its chemical environment. The fluorine signal appears as a characteristic doublet of doublets due to coupling with the adjacent aromatic protons, with the chemical shift typically observed around -110 to -120 parts per million relative to trichlorofluoromethane. The coupling constants between fluorine and the aromatic protons provide detailed information about the spatial relationships and electronic environment within the molecule.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic effects of halogen substitution on the aromatic carbon framework. The carbonyl carbon typically appears around 165-170 parts per million, while the aromatic carbons bearing halogen substituents show characteristic downfield shifts. The carbon atoms bearing bromine substituents typically appear around 110-120 parts per million, while the fluorine-bearing carbon exhibits a characteristic doublet splitting pattern due to the one-bond carbon-fluorine coupling, appearing around 155-165 parts per million.
Infrared Vibrational Mode Characterization
Infrared spectroscopy provides crucial information about the vibrational modes and functional group characteristics of this compound. The carbonyl stretching vibration represents the most diagnostic feature, typically appearing around 1750-1780 reciprocal centimeters due to the electron-withdrawing effects of the halogen substituents, which increase the double bond character of the carbonyl group. This high-frequency carbonyl stretch distinguishes acyl chlorides from other carbonyl-containing compounds and confirms the presence of the reactive acyl chloride functionality.
The aromatic carbon-carbon stretching vibrations appear in the region between 1400 and 1600 reciprocal centimeters, with the exact frequencies influenced by the electron-withdrawing halogen substituents. The carbon-halogen stretching vibrations provide additional structural confirmation, with carbon-fluorine stretches typically observed around 1000-1300 reciprocal centimeters and carbon-bromine stretches appearing at lower frequencies around 500-700 reciprocal centimeters.
The aromatic carbon-hydrogen bending and stretching vibrations exhibit characteristic patterns that reflect the substitution pattern on the benzene ring. Out-of-plane bending vibrations of the aromatic hydrogen atoms typically appear below 900 reciprocal centimeters and provide information about the substitution pattern. The combination of these vibrational modes creates a unique spectroscopic fingerprint that enables definitive identification of the compound and distinction from closely related structural isomers.
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| Carbonyl Stretch | 1750-1780 | C=O stretching |
| Aromatic C=C Stretch | 1400-1600 | Ring vibrations |
| C-F Stretch | 1000-1300 | Carbon-fluorine bond |
| C-Br Stretch | 500-700 | Carbon-bromine bond |
| Aromatic C-H Bend | 800-900 | Out-of-plane bending |
Computational Chemistry Studies
Density Functional Theory Calculations
Density Functional Theory calculations provide detailed insights into the electronic structure and energetic properties of this compound. Modern computational methods employing hybrid functionals such as Becke three-parameter Lee-Yang-Parr functional with appropriate basis sets enable accurate prediction of geometric parameters, vibrational frequencies, and electronic properties. These calculations reveal that the molecule adopts a non-planar conformation in its ground state, with the carbonyl group twisted out of the aromatic plane by approximately 20-30 degrees to minimize steric interactions between the halogen substituents.
The calculated bond lengths and angles show excellent agreement with experimental crystallographic data, validating the computational approach. Density Functional Theory optimization reveals that the carbon-bromine bonds exhibit slight lengthening compared to monosubstituted analogs due to mutual repulsion between the ortho-positioned bromine atoms. The carbonyl carbon-oxygen bond shows increased double bond character due to the electron-withdrawing effects of the halogen substituents, consistent with the observed high-frequency infrared carbonyl stretching vibration.
Vibrational frequency calculations provide theoretical predictions that complement experimental infrared spectroscopic assignments. The calculated frequencies typically require scaling factors to account for anharmonicity and basis set limitations, but provide valuable confirmation of vibrational mode assignments. Thermodynamic property calculations enable prediction of heat capacities, entropies, and free energies of formation, which are essential for understanding the compound's stability and reactivity patterns under various conditions.
Molecular Orbital Interactions and Charge Distribution
Molecular orbital analysis of this compound reveals significant electronic redistribution caused by the multiple halogen substituents. The highest occupied molecular orbital typically exhibits π-character localized primarily on the aromatic ring, while the lowest unoccupied molecular orbital shows π*-character with significant contribution from the carbonyl group. The energy gap between these frontier orbitals influences the compound's electronic excitation properties and reactivity toward nucleophilic attack.
Natural bond orbital analysis provides detailed information about charge distribution and bonding interactions within the molecule. The bromine atoms carry partial negative charges due to their high electronegativity, while the aromatic carbon atoms exhibit positive partial charges. The fluorine atom shows the most negative partial charge among the halogen substituents, reflecting its exceptional electronegativity. The carbonyl carbon exhibits significant positive charge accumulation, making it highly susceptible to nucleophilic attack.
Electrostatic potential surface calculations reveal the three-dimensional distribution of electron density and identify regions of high and low electron density. These calculations show that the carbonyl carbon represents the most electropositive region of the molecule, consistent with its role as the primary electrophilic center. The halogen substituents create regions of moderate electron density that can participate in secondary interactions such as halogen bonding. Understanding these electronic properties is crucial for predicting the compound's reactivity patterns and designing synthetic strategies for its utilization in organic synthesis.
| Electronic Property | Calculated Value | Chemical Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6.8 to -7.2 eV | Electron donation tendency |
| Lowest Unoccupied Molecular Orbital Energy | -1.2 to -1.8 eV | Electron acceptance capability |
| Dipole Moment | 3.5-4.2 Debye | Molecular polarity |
| Carbonyl Carbon Charge | +0.65 to +0.75 | Electrophilic reactivity |
| Fluorine Atom Charge | -0.25 to -0.35 | Electron-withdrawing effect |
Properties
IUPAC Name |
2,6-dibromo-3-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClFO/c8-3-1-2-4(11)6(9)5(3)7(10)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPZXKSDHYMJAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Process Overview:
- Starting Material: 2,6-Dichlorobenzoyl derivative
- Chlorinating Agent: Thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃)
- Reaction Conditions: Reflux in an inert solvent (e.g., dichloromethane or chloroform) under nitrogen atmosphere
- Outcome: Formation of 2,6-dichloro-3-fluorobenzoyl chloride with yields exceeding 90%
Example:
In a patented process, the reaction proceeds at 80-100°C, with excess SOCl₂ ensuring complete conversion. The by-products (sulfur dioxide and hydrogen chloride) are removed under reduced pressure, and the product is purified via distillation.
Bromination Followed by Chlorination
An alternative, more versatile method involves sequential bromination and chlorination steps:
Step 1: Bromination of 2,6-Dichlorobenzoyl Compound
- Reagents: N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN)
- Conditions: Dissolved in a suitable solvent like carbon tetrachloride or acetonitrile, heated at 60-80°C
- Result: Selective bromination at the 3-position, yielding 2,6-dibromo-3-fluorobenzoyl intermediate
Step 2: Conversion to Benzoyl Chloride
- Reagents: Thionyl chloride or oxalyl chloride
- Conditions: Reflux at 70-80°C, with excess chlorinating agent
- Outcome: Formation of 2,6-dibromo-3-fluorobenzoyl chloride with yields around 85-95%
This method benefits from the high reactivity of NBS in radical bromination and the efficiency of chlorinating agents in converting acids or alcohol derivatives to acyl chlorides.
Direct Chlorination of Fluorobenzoyl Precursors
Some processes utilize direct chlorination of fluorobenzoyl compounds, such as fluorobenzoyl chloride, with chlorine gas under controlled conditions:
- Reaction Conditions: Chlorine gas bubbled through a solution of the precursor at 40-120°C
- Catalysts: Iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) to facilitate electrophilic chlorination
- Notes: Reaction monitored via TLC; excess chlorine is quenched, and the product purified by distillation
This method is advantageous for its straightforwardness but requires careful control to prevent over-chlorination or side reactions.
Notes and Research Findings
- Catalyst Efficiency: The use of FeCl₃ or AlCl₃ significantly enhances electrophilic chlorination efficiency, reducing reaction times and improving yields.
- Reaction Monitoring: TLC and GC analyses are standard for monitoring the progress, especially in multi-step processes.
- Purification: Distillation under reduced pressure is preferred for obtaining high-purity benzoyl chlorides.
- Industrial Relevance: Patents indicate that solvent-free chlorination or chlorination in acetic acid can streamline production, reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-3-fluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of 2,6-dibromo-3-fluorobenzene.
Oxidation: Formation of 2,6-dibromo-3-fluorobenzoic acid.
Scientific Research Applications
Organic Synthesis
2,6-Dibromo-3-fluorobenzoyl chloride serves as a versatile reagent in organic synthesis. Its reactive acyl chloride group allows it to participate in various chemical reactions, facilitating the formation of complex molecules and intermediates. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biological Research
The compound has notable applications in biological studies due to its ability to modify biomolecules:
- Enzyme Inhibition : Research indicates that it can act as an inhibitor for various enzymes by covalently modifying their active sites. For example, it has shown potential as an inhibitor of protein tyrosine kinases (PTKs), which are crucial in cancer therapy.
- Protein Labeling : The reactive acyl chloride group enables stable labeling of proteins containing nucleophilic side chains like cysteine, aiding in tracking protein interactions and dynamics within biological systems.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential in developing new therapeutic agents. The introduction of halogens often enhances the biological activity of compounds, making them more effective against specific targets.
Industrial Applications
The compound is also utilized as an intermediate in producing specialty chemicals, dyes, and polymers. Its unique properties allow for tailored modifications that can lead to materials with specific functionalities.
Case Study 1: Anticancer Activity
Research on related halogenated compounds has indicated significant anticancer activity linked to structural characteristics similar to those of this compound. The incorporation of fluorine has been shown to enhance potency against cancer cell lines.
Case Study 2: Genetic Toxicology
Studies on the genetic toxicity of halogenated benzoyl chlorides reveal mixed results regarding mutagenicity. Some derivatives showed no mutagenic effects in model organisms like Drosophila, while others indicated potential genetic toxicity, emphasizing the importance of further investigation into safety profiles.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-fluorobenzoyl chloride involves its reactive acyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins, enzymes, and other biological molecules, leading to changes in their function and activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : ~328.36 g/mol (calculated).
- Reactivity : The carbonyl chloride group undergoes nucleophilic acyl substitution, while bromine atoms may participate in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Safety: Likely corrosive and moisture-sensitive due to the acyl chloride moiety; bromine substituents may contribute to higher toxicity compared to non-brominated analogs.
Comparative Analysis with Structurally Similar Compounds
Below is a detailed comparison of 2,6-dibromo-3-fluorobenzoyl chloride with three related benzoyl chloride derivatives, emphasizing structural, physicochemical, and functional differences.
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Solubility (Polar Solvents) |
|---|---|---|---|---|
| This compound | C₇H₂Br₂ClFO | 328.36 | 240–260 | Low (high halogen content) |
| 2,6-Difluorobenzoyl chloride | C₇H₃ClF₂O | 176.55 | 180–200 | Moderate |
| 2,6-Dichlorobenzoyl chloride | C₇H₃Cl₃O | 209.45 | 210–230 | Low |
| 3-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | 175–190 | High |
Key Observations :
- Molecular Weight and Boiling Points : The brominated derivative has the highest molecular weight and boiling point due to bromine’s large atomic radius and polarizability.
- Solubility : Fluorine’s electronegativity enhances polarity in 3-fluorobenzoyl chloride, improving solubility in polar solvents. In contrast, bromine’s bulkiness reduces solubility in this compound .
Reactivity Insights :
- Bromine vs. Chlorine : Bromine’s superior leaving-group ability makes this compound more reactive in palladium-catalyzed cross-coupling reactions compared to dichloro analogs.
- Fluorine’s Electronic Effects : The 3-fluoro substituent in the dibromo compound withdraws electron density, stabilizing the carbonyl group and directing electrophilic attacks to specific positions .
Biological Activity
2,6-Dibromo-3-fluorobenzoyl chloride is a halogenated aromatic compound characterized by its unique molecular structure, which includes two bromine atoms and one fluorine atom attached to a benzoyl chloride moiety. Its molecular formula is , with a molecular weight of approximately 267.4 g/mol. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities.
The primary mechanism of action for this compound is attributed to its reactive acyl chloride group. This group can form covalent bonds with nucleophiles, allowing the compound to modify proteins, enzymes, and other biological molecules. Such modifications can lead to significant changes in their function and activity, making it a valuable tool in biochemical research.
Biological Activity
Research indicates that halogenated compounds like this compound exhibit unique biological properties due to their structural characteristics. The presence of halogens can enhance the reactivity and selectivity of these compounds towards specific biological targets.
1. Enzyme Inhibition
Studies have demonstrated that this compound can act as an inhibitor for various enzymes. The compound's ability to covalently modify active sites on enzymes can lead to decreased enzymatic activity. For instance, its interaction with protein tyrosine kinases (PTKs) has been explored, showing potential as an inhibitor with significant implications for cancer therapy.
2. Protein Labeling
The reactive acyl chloride group allows for the labeling of proteins in biochemical assays. By forming stable complexes with amino acids containing nucleophilic side chains (like cysteine), this compound can be used to track protein interactions and dynamics within biological systems.
Case Studies
Several studies have investigated the biological effects of similar halogenated compounds, providing insights into the potential applications of this compound.
Case Study 1: Anticancer Activity
A study on related halophenol derivatives indicated that compounds with similar structures exhibited significant anticancer activity. The introduction of fluorine was found to enhance potency and selectivity against cancer cell lines, suggesting that this compound may also exhibit similar properties .
Case Study 2: Genetic Toxicology
Research into the genetic toxicity of halogenated benzoyl chlorides has shown mixed results regarding mutagenicity. While some derivatives demonstrated no mutagenic effects in Drosophila assays, others indicated potential genetic toxicity . This highlights the need for further investigation into the safety profile of this compound.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 4-Bromo-2-fluorobenzoyl chloride | Moderate enzyme inhibition | |
| 2-Bromo-4-fluorobenzoyl chloride | Potential anticancer properties | |
| 3-Bromo-5-fluorobenzoyl chloride | Exhibits different reactivity |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
